molecular formula C9H15NO B14659682 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one CAS No. 50741-19-0

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one

Cat. No.: B14659682
CAS No.: 50741-19-0
M. Wt: 153.22 g/mol
InChI Key: GSCZWUJHQWEXTC-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one is a chemically functionalized bridged bicyclic compound of significant interest in synthetic and medicinal chemistry research. The 2-azabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure for its utility in constructing complex molecular architectures. This specific ketone derivative serves as a versatile synthetic intermediate, particularly in the synthesis of novel bioactive molecules. Research indicates that structurally related 2-azabicyclo[3.3.1]nonane compounds are key precursors in the development of rigid, oxide-bridged phenylmorphans, which are investigated for their interactions with opioid receptors . The presence of the carbonyl group at the 8-position offers a handle for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new functionalized heterocycles . This product is intended for research purposes as a building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

50741-19-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-2-azabicyclo[3.3.1]nonan-8-one

InChI

InChI=1S/C9H15NO/c1-10-5-4-7-2-3-9(11)8(10)6-7/h7-8H,2-6H2,1H3

InChI Key

GSCZWUJHQWEXTC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCC(=O)C1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohex-3-ene-1-carbaldehyde with amines under specific conditions to form the bicyclic structure . Another approach includes the use of radical cyclization reactions, where starting amines are oxidized under a carbon monoxide atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Lead tetraacetate, iodine, and other peroxides.

    Reducing agents: Hydrogen gas with a suitable catalyst.

    Bases: Potassium carbonate, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Modifications Key Features
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one Azabicyclo[3.3.1]nonan-8-one Methyl group at N-2 Nitrogen atom in bicyclic core
2-Chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one Oxabicyclo[4.3.0]nonan-8-one Chloro, methyl groups Oxygen atom in bicyclic core; halogenated
5-(2-Fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-6-ol Azabicyclo[3.3.1]nonan-6-ol Fluorophenyl, nitro, hydroxyl groups Enhanced receptor affinity via NO₂/F
2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one Azabicyclo[3.3.1]nonan-9-one Aryl substituents at C-2 and C-4 Increased lipophilicity

Key Observations :

  • Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., oxabicyclo derivatives) reduces basicity and alters biological activity. For instance, halogenated oxabicyclo lactones exhibit antimicrobial properties, unlike nitrogen-containing analogs .
  • Substituent Effects : Addition of electron-withdrawing groups (e.g., nitro, fluoro) enhances receptor binding in opioid analogs . Aryl substituents (e.g., 2-methylphenyl) increase steric bulk and lipophilicity, impacting solubility .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Azabicyclo Derivatives
Compound Biological Activity Potency (ED₅₀ or IC₅₀) Mechanism/Target
This compound Intermediate in alkaloid synthesis N/A Fischer indole synthesis substrate
2-Methyl-2-azabicyclo[3.3.1]non-6-ene Analgesic 3.1 mg/kg (mice) Opioid receptor modulation
3-Azabicyclo[3.2.2]nonane derivatives Antitussive Comparable to codeine Central cough suppression
Halogenated oxabicyclo lactones Antimicrobial (e.g., S. aureus, E. coli) MIC: 0.5–1.0 µg/mL Membrane disruption

Key Findings :

  • Analgesic Activity: Derivatives like 2-methyl-2-azabicyclo[3.3.1]non-6-ene exhibit potent opioid receptor affinity (ED₅₀ = 3.1 mg/kg), outperforming simpler bicyclic analogs due to conformational rigidity .
  • Antimicrobial Activity: Halogenated oxabicyclo lactones (e.g., 2-chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one) show broad-spectrum activity, with chlorolactones inhibiting S. aureus and C. albicans .
  • Antitussive Effects: 3-Azabicyclo[3.2.2]nonane derivatives demonstrate efficacy comparable to dextromethorphan, highlighting the role of ring size in target selectivity .

Q & A

Basic Question: What are the common synthetic routes for 2-methyl-2-azabicyclo[3.3.1]nonan-8-one?

Methodological Answer:
The compound is frequently synthesized via the Fischer indole synthesis , where a ketone intermediate undergoes cyclization with a phenylhydrazine derivative. For example, benzoyl-protected precursors are subjected to alkaline hydrolysis to yield the bicyclic ketone (Scheme II, as outlined in ). This approach is inspired by Dolby's work, which established the utility of the 2-azabicyclo[3.3.1]nonan-8-one scaffold in alkaloid synthesis . Key steps include:

  • Ketone preparation : Cyclization of appropriately substituted precursors under acidic conditions.
  • Deprotection : Alkaline hydrolysis to remove protective groups (e.g., benzoyl).

Basic Question: What experimental techniques are used to determine the crystal structure of this compound?

Methodological Answer:
X-ray crystallography is the gold standard, employing programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids ( ). Steps include:

  • Data collection : Using a diffractometer (e.g., Oxford Diffraction SuperNova) to measure reflection intensities.
  • Structure solution : SHELXS/SHELXD for phase determination.
  • Refinement : SHELXL for optimizing atomic coordinates and thermal parameters.
    Absolute configuration is confirmed via co-crystallization with chiral reference molecules (e.g., 3-bromocamphor-8-sulfonate) .

Advanced Question: How can researchers resolve contradictions in conformational data for the bicyclic ring system?

Methodological Answer:
Conflicting puckering parameters can arise from dynamic equilibria between conformers. Cremer-Pople ring puckering coordinates ( ) provide a quantitative framework:

  • Amplitude (q) : Measures deviation from planarity.
  • Phase angle (φ) : Describes the type of puckering (e.g., chair vs. boat).
    To resolve discrepancies:

Compare experimental data (X-ray/NMR) with DFT-calculated conformers .

Analyze torsion angles and out-of-plane displacements relative to a least-squares mean plane.

Use software like Gaussian or ORCA to model pseudorotation pathways .

Advanced Question: What strategies are effective for isolating enantiomers of derivatives of this scaffold?

Methodological Answer:
Enantiomer separation requires chiral resolution techniques :

  • Co-crystallization : Use chiral auxiliaries (e.g., bromocamphorsulfonate) to form diastereomeric salts, as demonstrated in .
  • Chromatography : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Stereochemical validation : Confirm absolute configuration via X-ray anomalous dispersion or circular dichroism (CD) spectroscopy .

Advanced Question: How can computational methods enhance the design of pharmacological assays for this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies integrate:

Docking simulations : Use AutoDock or Glide to predict binding poses in target proteins (e.g., serotonin receptors).

Pharmacophore modeling : Identify critical functional groups (e.g., the ketone oxygen for hydrogen bonding).

In vivo/in vitro correlation : Validate predictions using radioligand binding assays (e.g., for σ receptors, as in ) .

Advanced Question: What methodologies ensure robust validation of crystallographic data for novel derivatives?

Methodological Answer:
To minimize refinement errors:

  • Cross-validate with independent software (e.g., OLEX2 vs. SHELXL).
  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands for handling twinning (common in bicyclic systems).
  • Rigorous metrics : Ensure R-factor < 5%, CCDC deposition, and PLATON/CHECKCIF validation .

Advanced Question: How can ring puckering dynamics impact the compound’s reactivity in synthetic applications?

Methodological Answer:
Puckering flexibility influences:

  • Nucleophilic attack : Chair-like conformers expose the ketone for reduction or Grignard addition.
  • Ring strain : Boat conformers may accelerate ring-opening reactions.
    Monitor dynamics via variable-temperature NMR or molecular dynamics simulations to correlate conformation with reactivity .

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